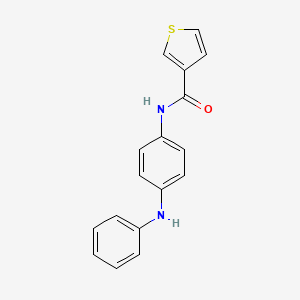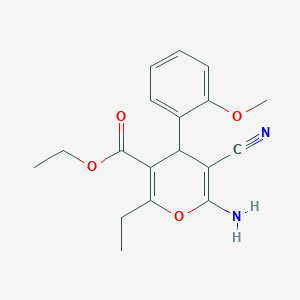
N-(4-anilinophenyl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-3-thiophenecarboxamide, commonly known as ATC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ATC is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
ATC works by binding to a specific site on the TRPV1 channel, which prevents the channel from opening in response to heat or other stimuli. This inhibition of the channel reduces the transmission of pain signals to the brain, which results in a decrease in pain perception. ATC has also been shown to have anti-inflammatory properties, which may contribute to its pain-relieving effects.
Biochemical and Physiological Effects:
In addition to its effects on pain perception, ATC has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Parkinson's disease. ATC has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using ATC in scientific research is its selectivity for TRPV1 channels. This allows researchers to study the function of these channels without affecting other channels or physiological processes. However, one limitation of ATC is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects. Additionally, ATC has poor solubility in water, which may make it difficult to use in certain experimental conditions.
Orientations Futures
There are a number of potential future directions for research on ATC. One area of interest is the development of more potent derivatives of the compound that could be used at lower concentrations. Another area of interest is the study of ATC's effects on other TRP channels, which could provide insights into the role of these channels in various physiological processes. Finally, there is interest in exploring the potential therapeutic applications of ATC, particularly in the development of new pain medications.
Méthodes De Synthèse
The synthesis of ATC is a multi-step process that involves the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid. The reaction is catalyzed by palladium and occurs in the presence of a base such as potassium carbonate. The resulting product is then purified through a series of recrystallization steps to yield pure ATC.
Applications De Recherche Scientifique
ATC has been shown to have a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the function of a class of proteins known as transient receptor potential (TRP) channels. TRP channels are involved in a variety of physiological processes, including pain sensation, temperature regulation, and taste perception. ATC has been shown to selectively inhibit a specific TRP channel, TRPV1, which is involved in pain sensation. This makes ATC a valuable tool for studying the role of TRPV1 in pain perception and for developing new pain medications.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(13-10-11-21-12-13)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-12,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMGVPLFIELFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)
![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(2,3-dimethoxybenzyl)methylamine](/img/structure/B5185439.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)

![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)
![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)

![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)